2-Chloro-3-ethyl-5,8-dimethoxyquinoline
Description
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
2-chloro-3-ethyl-5,8-dimethoxyquinoline |
InChI |
InChI=1S/C13H14ClNO2/c1-4-8-7-9-10(16-2)5-6-11(17-3)12(9)15-13(8)14/h5-7H,4H2,1-3H3 |
InChI Key |
OVQQKLJTVFLMQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Instability in analogs like 2e underscores the importance of substituent selection for practical applications .
- Structural Insights : Crystallographic data (e.g., for 2f) provide a foundation for predicting the target compound’s molecular geometry .
- Limitations : Direct data on the target compound’s synthesis or bioactivity are absent in the evidence; comparisons rely on extrapolation from analogs.
Preparation Methods
Chlorination with Hydrochloric Acid and Hydrogen Peroxide
Adapting methodologies from pyrazole chlorination, a patent describing the preparation of 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester provides insights into viable chlorination conditions. The protocol involves:
-
Adding hydrochloric acid (35–40% concentration) and hydrogen peroxide (30–40% concentration) to a dichloroethane solution of the precursor.
-
Maintaining temperatures between 20–30°C during reagent addition.
-
Post-reaction heating to 50–70°C for 5–7 hours to complete the chlorination.
For 2-chloro-3-ethyl-5,8-dimethoxyquinoline, analogous conditions could be employed. The dichloroethane solvent stabilizes intermediates, while hydrogen peroxide serves as an oxidizing agent to generate electrophilic chlorine. A typical molar ratio of 1:1.1–1.6 (precursor:H₂O₂) ensures complete conversion.
Cyclization of Aniline Precursors
Aniline-Based Quinoline Ring Formation
The Gould-Jacobs reaction, a classic method for quinoline synthesis, involves cyclizing an aniline derivative with a β-keto ester. A patent for 4-chloro-6,7-dimethoxyquinoline synthesis highlights the use of 3,4-dimethoxyaniline as a starting material. For this compound, a similar strategy could involve:
-
Methoxylation : Introducing methoxy groups at positions 5 and 8 via O-methylation of a dihydroxyaniline precursor.
-
Ethyl Group Introduction : Alkylating position 3 using ethyl bromide or a Grignard reagent.
-
Cyclization : Heating with a β-keto ester to form the quinoline ring.
-
Chlorination : Electrophilic substitution at position 2 using Cl₂ or SOCl₂.
This route is modular but requires careful control of substitution patterns to avoid regiochemical conflicts.
Skraup and Doebner-Miller Reactions
The Skraup reaction, which uses glycerol and sulfuric acid to cyclize aniline derivatives, could be adapted for quinoline core formation. However, the harsh acidic conditions may degrade methoxy or ethyl groups, necessitating protective strategies. The Doebner-Miller reaction, employing α,β-unsaturated ketones, offers milder conditions and better functional group tolerance.
Stepwise Functionalization of the Quinoline Core
Methoxy Group Introduction
Methoxylation is typically achieved via nucleophilic aromatic substitution (NAS) or O-methylation. For example, treatment of a hydroxyquinoline precursor with methyl iodide and a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–120°C installs methoxy groups. In one study, 5,8-dimethoxyquinoline derivatives were synthesized using this approach, with yields exceeding 75%.
Ethyl Group Installation
The ethyl group at position 3 can be introduced through:
-
Friedel-Crafts Alkylation : Using ethyl chloride and AlCl₃. However, this may lead to over-alkylation.
-
Cross-Coupling : Suzuki-Miyaura coupling with ethylboronic acids, though this requires a halogenated precursor.
A patent describing ethyl carboxylate formation on quinolines used NaCN and MnO₂ in ethanol to convert an aldehyde to an ester. Reducing the ester to an ethyl group (e.g., via LiAlH₄) could complete this transformation.
Chlorination Strategies
Chlorination at position 2 is achieved through:
-
Electrophilic Substitution : Using Cl₂ gas in the presence of Lewis acids (e.g., FeCl₃).
-
Oxidative Chlorination : Combining HCl and H₂O₂, as described in pyrazole synthesis.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. How can the molecular structure of 2-Chloro-3-ethyl-5,8-dimethoxyquinoline be experimentally determined?
- Methodological Answer : X-ray crystallography is the gold standard for precise structural determination. Single crystals of the compound are grown via slow evaporation, and diffraction data collected using synchrotron radiation. Refinement is performed using SHELXL . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots to confirm bond angles, substituent positions, and steric effects .
Q. What synthetic routes are optimal for preparing this compound?
- Methodological Answer : Stille coupling is effective for introducing ethyl and methoxy groups at specific positions. A typical protocol involves reacting 2-chloro-5,8-dimethoxyquinoline with triethylstannane in the presence of Pd(PPh₃)₄ and LiCl in DMF at 80°C . Alternative methods include nucleophilic substitution using ethyl iodide under basic conditions (K₂CO₃/DMF, 12h reflux) .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:3 v/v) yields high-purity crystals. Monitor fractions via TLC (Rf ~0.5 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water 60:40) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodological Answer : Use a multi-technique approach:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from ethyl and methoxy groups .
- X-ray : Validate substituent positions against crystallographic data (e.g., C–Cl bond length ~1.72 Å) .
- Computational : Compare experimental data with DFT-optimized structures (B3LYP/6-31G**) to identify discrepancies caused by dynamic effects .
Q. What strategies are effective for analyzing the reaction mechanism of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates (e.g., Pd-quinoline complexes) .
- Isotopic Labeling : Use ¹³C-labeled ethyl groups to track regioselectivity in substitution reactions.
- Computational Modeling : Perform DFT calculations (M06-2X/def2-TZVP) to map energy barriers for key steps like oxidative addition or transmetalation .
Q. How can researchers evaluate the biological activity of this compound against cancer cell lines?
- Methodological Answer :
- In Vitro Assays : Conduct MTT assays on HeLa or MCF-7 cells (IC₅₀ determination) with positive controls (e.g., cisplatin) .
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., topoisomerase II) based on the compound’s electron-deficient quinoline core .
- SAR Studies : Synthesize analogs (e.g., replacing Cl with F or varying methoxy positions) to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
